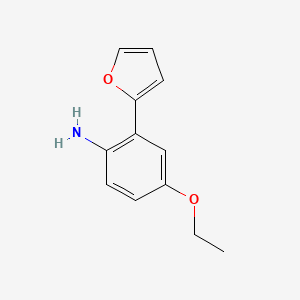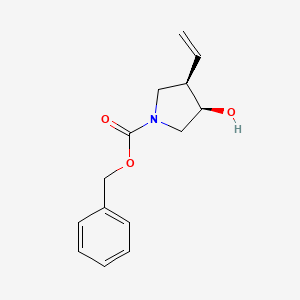![molecular formula C10H7NO3 B12867809 2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
2-Acetylbenzo[d]oxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylbenzo[d]oxazole-5-carbaldehyde is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzo[d]oxazole, followed by formylation to introduce the aldehyde group at the 5-position . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further optimize the reaction conditions, reducing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-Acetylbenzo[d]oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Carboxybenzo[d]oxazole-5-carbaldehyde.
Reduction: 2-Acetylbenzo[d]oxazole-5-methanol.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylbenzo[d]oxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-Acetylbenzo[d]oxazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzo[d]oxazole: Lacks the aldehyde group at the 5-position.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of an acetyl group.
2-Ethoxybenzo[d]oxazole: Contains an ethoxy group instead of an acetyl group.
Uniqueness
Its structural features enable it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and material science .
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-acetyl-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C10H7NO3/c1-6(13)10-11-8-4-7(5-12)2-3-9(8)14-10/h2-5H,1H3 |
InChI Key |
VULXIORIHQEKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)




![5-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B12867758.png)

![Imidazo[1,2-a]pyrimidine-7-methanamine](/img/structure/B12867764.png)


![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)



